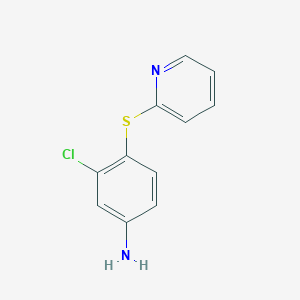
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline is an organic compound with the molecular formula C11H9ClN2S and a molecular weight of 236.72 g/mol . This compound is characterized by the presence of a chloro group, a pyridinylsulfanyl group, and an aniline moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline typically involves the reaction of 3-chloroaniline with 2-chloropyridine-1-sulfanyl under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(pyridin-3-ylsulfanyl)aniline
- 3-Chloro-4-(pyridin-4-ylsulfanyl)aniline
- 3-Chloro-4-(pyridin-2-ylthio)aniline
Uniqueness
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-4-pyridin-2-ylsulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACAIUWMHIKTMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Chloro-3-quinolinyl)methylene]quinuclidin-3-one](/img/structure/B499908.png)
![2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B499910.png)
![6-Methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B499911.png)
![19-[2-(4-Chlorophenyl)-2-oxoethyl]strychnidin-19-ium-10-one](/img/structure/B499912.png)
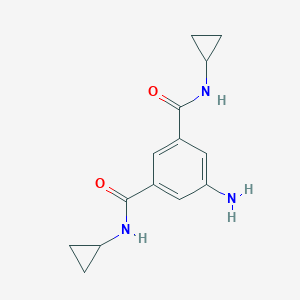
![1'-{[4-(Acetylamino)phenyl]sulfonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499920.png)
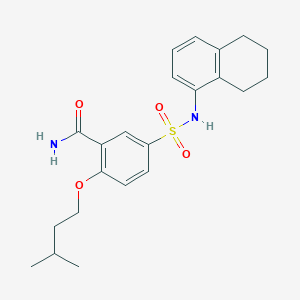
![2-(Isopentyloxy)-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B499922.png)
![N-[2-(2-benzylphenoxy)ethyl]-3-phenylprop-2-ynamide](/img/structure/B499923.png)

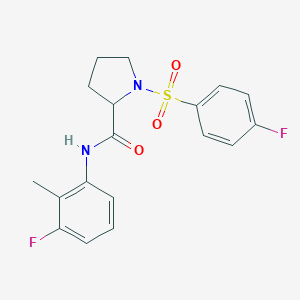
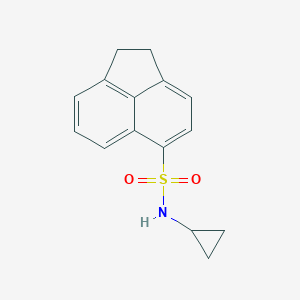
![Methyl 2-({[4-amino-6-(4-toluidino)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B499928.png)
![N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE](/img/structure/B499929.png)
